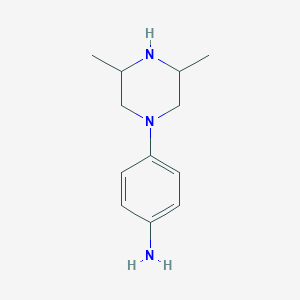
4-(3,5-Dimethylpiperazin-1-yl)aniline
Overview
Description
4-(3,5-Dimethylpiperazin-1-yl)aniline is a useful research compound. Its molecular formula is C12H19N3 and its molecular weight is 205.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of 4-(3,5-Dimethylpiperazin-1-yl)aniline exhibit significant anticancer properties. For instance, studies have shown that compounds derived from this structure can induce apoptosis in various cancer cell lines. The mechanism often involves the activation of caspase pathways, which play a crucial role in programmed cell death. A specific study highlighted the efficacy of these compounds against breast cancer cells, suggesting their potential as therapeutic agents in oncology .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. A study conducted on synthesized derivatives demonstrated promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. The disc diffusion method was employed to assess antimicrobial efficacy, revealing that several derivatives exhibited significant antibacterial and antifungal effects .
Material Science
Polymer Chemistry
In the field of polymer science, this compound has been utilized as a monomer for synthesizing conducting polymers. These polymers have applications in electronic devices due to their electrical conductivity and thermal stability. The incorporation of this compound into polymer matrices enhances their mechanical properties and conductivity, making them suitable for applications in sensors and flexible electronics .
Biological Assays
Molecular Docking Studies
Molecular docking studies have been performed to understand the interaction of this compound derivatives with various biological targets. These studies help predict the binding affinity and orientation of the compounds within the active sites of enzymes or receptors. Such insights are valuable for drug design and development processes.
Case Study 1: Anticancer Research
A detailed investigation into the anticancer properties of this compound derivatives was conducted where various analogs were synthesized and screened against multiple cancer cell lines. The results indicated that certain modifications to the aniline structure significantly enhanced cytotoxicity while reducing off-target effects. This study underscores the importance of structural optimization in developing effective anticancer agents .
Case Study 2: Antimicrobial Evaluation
Another study focused on evaluating the antimicrobial efficacy of synthesized derivatives against common pathogens. The results showed that specific substitutions on the piperazine ring improved antibacterial activity significantly compared to the parent compound. This research highlights the potential for developing new antimicrobial agents based on the this compound scaffold .
Properties
CAS No. |
251372-19-7 |
|---|---|
Molecular Formula |
C12H19N3 |
Molecular Weight |
205.30 g/mol |
IUPAC Name |
4-(3,5-dimethylpiperazin-1-yl)aniline |
InChI |
InChI=1S/C12H19N3/c1-9-7-15(8-10(2)14-9)12-5-3-11(13)4-6-12/h3-6,9-10,14H,7-8,13H2,1-2H3 |
InChI Key |
FPBFBURPCHKEKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(N1)C)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














